2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole

Description

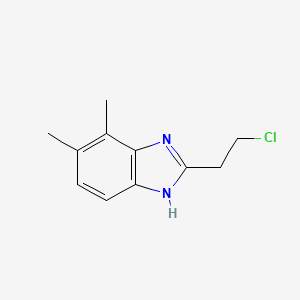

2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole is a benzimidazole derivative characterized by a chloroethyl group (-CH₂CH₂Cl) at the 2-position and methyl groups (-CH₃) at the 6- and 7-positions of the benzimidazole core. The benzimidazole scaffold is widely studied due to its pharmacological relevance, including antiviral, anticancer, and enzyme inhibitory properties .

Synthesis routes for analogous compounds (e.g., 2-chloromethylbenzimidazoles) involve chlorination of (1H-benzimidazole-2-yl)methanol derivatives using thionyl chloride (SOCl₂), suggesting a similar pathway for the target compound .

Propriétés

IUPAC Name |

2-(2-chloroethyl)-4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXYWWHYKCRPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650845 | |

| Record name | 2-(2-Chloroethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-16-2 | |

| Record name | 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroethyl)-4,5-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole typically involves the following steps:

Starting Materials: The synthesis begins with 6,7-dimethyl-1H-benzimidazole.

Chlorination: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 6,7-dimethyl-1H-benzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring or the chloroethyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzimidazoles.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced benzimidazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole

This compound is an organic compound belonging to the benzimidazole family. Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . These compounds are frequently employed in drug development and have a wide range of pharmacological applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .

Synthesis and Chemical Reactions

Synthesis: The synthesis of this compound typically involves several steps:

- The synthesis starts with 6,7-dimethyl-1H-benzimidazole.

- The chloroethyl group is introduced through a nucleophilic substitution reaction, where 6,7-dimethyl-1H-benzimidazole reacts with 2-chloroethanol in the presence of a base, such as potassium carbonate.

- The reaction is usually conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial production methods may use similar synthetic routes but on a larger scale, potentially using continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions: this compound can undergo several chemical reactions:

- Nucleophilic Substitution The chloroethyl group can be replaced by other nucleophiles like amines or thiols. Reagents such as sodium azide or thiourea in polar solvents can be used. This reaction leads to the formation of substituted benzimidazoles.

- Oxidation The compound can be oxidized to introduce additional functional groups. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, leading to the introduction of hydroxyl or carbonyl groups.

- Reduction Reduction reactions can modify the benzimidazole ring or the chloroethyl group. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed, resulting in reduced benzimidazole derivatives.

Applications in Scientific Research

This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA. The compound is also used to investigate the mechanisms of action of benzimidazole derivatives. Additionally, it can be used as an intermediate in the synthesis of more complex molecules.

Biological Activities

Mécanisme D'action

The mechanism of action of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole involves its interaction with cellular components:

DNA Interaction: The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication.

Molecular Targets: The primary targets are the nucleophilic sites on DNA bases.

Pathways Involved: The compound can induce apoptosis through DNA damage and activation of cellular repair mechanisms.

Comparaison Avec Des Composés Similaires

2-(Chloromethyl)-1H-benzimidazole Derivatives

Benzimidazole-2-carboxylic Acids

- Structure: Generated via oxidation of (1H-benzimidazole-2-yl)methanol derivatives (e.g., using KMnO₄) .

- Key Differences : The carboxylic acid (-COOH) group replaces the chloroethyl chain, introducing hydrogen-bonding capacity. This modification shifts activity from alkylation to enzyme inhibition (e.g., targeting proteases or kinases) .

Chloroethyl-Containing Non-Benzo Heterocycles

Bis{2-[(2-chloroethyl)thio]ethyl} Ether

- Structure : Contains two chloroethylthio (-S-CH₂CH₂Cl) groups linked by an ether bridge.

- Key Differences : The sulfur atoms and ether linkage increase lipophilicity and susceptibility to nucleophilic attack compared to the aromatic benzimidazole core. Such compounds are often associated with vesicant properties or industrial applications rather than therapeutic uses .

2-(N,N-Diisopropylamino)ethyl Chloride

- Structure : A tertiary amine with a chloroethyl chain.

- Key Differences: The amine group enhances nucleophilicity, making this compound a precursor for nerve agents or pharmaceuticals.

Fused-Ring Benzimidazole Derivatives

2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole Hydrochloride

- Structure : A benzimidazole fused with a dioxane ring, with a chloromethyl group at the 2-position.

- Key Differences : The dioxane ring introduces oxygen atoms, improving water solubility (especially as a hydrochloride salt) but reducing lipophilicity compared to the dimethyl-substituted target compound. Safety data (e.g., P codes) highlight handling risks associated with its hydrochloride form, such as thermal instability .

Table 1: Key Properties of 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole and Analogs

Activité Biologique

The compound 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antifungal properties, supported by relevant research findings and data.

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, the compound exhibited potent cytotoxicity with an IC50 value indicating its effectiveness in inhibiting cell growth.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism of action involves the induction of apoptosis through mitochondrial pathways and the disruption of DNA replication processes, as noted in various studies .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 | |

| Streptococcus faecalis | 8 | |

| Escherichia coli | >1024 |

These results suggest that while the compound shows significant activity against certain pathogens, it may be less effective against others, particularly Gram-negative strains.

Antifungal Activity

The antifungal efficacy of this compound has also been assessed. It demonstrated moderate activity against common fungal strains.

Table 3: Antifungal Activity

The antifungal mechanism appears to involve disruption of cell membrane integrity and interference with fungal metabolic pathways.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of benzimidazole derivatives similar to this compound. For example:

- Study on Anticancer Activity : A study synthesized various benzimidazole derivatives and evaluated their anticancer activities against different cell lines. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to standard chemotherapeutics .

- Evaluation of Antimicrobial Properties : Another study focused on the antimicrobial properties of substituted benzimidazoles, revealing that certain modifications enhanced their antibacterial and antifungal activities significantly .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Chloroethyl)-6,7-dimethyl-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with 2-chloroethylating agents. Phillips' method involves refluxing precursors in acidic media (e.g., HCl) to promote cyclization, while Weidenhagen's approach uses oxidative coupling with Na₂S₂O₄ under controlled pH . Key variables include temperature (80–100°C), reaction time (4–12 hours), and stoichiometric ratios of chloroethylating agents. Yield optimization requires careful exclusion of moisture and inert gas purging to prevent hydrolysis of the chloroethyl group .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl groups at positions 6 and 7 appear as singlets (δ ~2.3–2.5 ppm), while the chloroethyl group shows splitting patterns (δ ~3.6–4.0 ppm) due to coupling with adjacent protons .

- IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves steric interactions between methyl and chloroethyl groups, validating spatial arrangement .

Q. How can researchers ensure purity during synthesis, and what analytical methods are critical?

- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. Recrystallization in ethanol/water mixtures enhances purity. Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) verify molecular integrity. Residual solvents are quantified using GC-MS .

Advanced Research Questions

Q. How can contradictions in reported reaction yields (e.g., 59% vs. 65%) for analogous benzimidazoles be resolved?

- Methodological Answer : Yield discrepancies arise from:

- Reagent Purity : Impurities in o-phenylenediamine derivatives inhibit cyclization. Pre-purification via sublimation improves outcomes .

- Steric Effects : Methyl groups at positions 6 and 7 hinder nucleophilic attack; elevated temperatures (110–120°C) mitigate this but risk decomposition .

- Catalyst Choice : Lewis acids (e.g., ZnCl₂) accelerate reactions but may form side products. Controlled catalyst loading (5–10 mol%) balances efficiency and selectivity .

Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions due to its primary alkyl halide structure. Steric hindrance from adjacent methyl groups slows kinetics but enhances regioselectivity. Computational studies (DFT) show transition-state stabilization via hydrogen bonding with polar aprotic solvents (e.g., DMF) . In biological systems, this group alkylates DNA bases, as seen in antineoplastic agents like Laromustine, which shares structural motifs .

Q. What strategies enable regioselective functionalization of the benzimidazole core despite steric hindrance from methyl groups?

- Methodological Answer :

- Directed Ortho-Metalation : Use of strong bases (e.g., LDA) with directing groups (e.g., -OMe) allows selective substitution at position 2 .

- Microwave-Assisted Synthesis : Rapid heating reduces decomposition of sensitive intermediates, improving yields in sterically crowded systems .

- Protecting Groups : Temporary protection of the chloroethyl group (e.g., with Boc) enables functionalization at other sites .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal:

- Acidic Conditions (pH < 3) : Hydrolysis of the chloroethyl group occurs, forming ethanol byproducts.

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C, but degradation accelerates above 40°C .

- Solid-State Stability : Storage under argon at -20°C prevents oxidative degradation of the benzimidazole ring .

Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.